molecular formula C13H12O4 B577045 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid CAS No. 14718-37-7

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid

Cat. No. B577045
CAS RN: 14718-37-7
M. Wt: 232.235
InChI Key: OBSZIVLSVUSYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid is a chemical compound that belongs to the class of coumarins. It is also known as Dicoumarol and is widely used in scientific research. This chemical compound has several applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid involves the inhibition of vitamin K epoxide reductase. This enzyme is involved in the recycling of vitamin K, which is necessary for the synthesis of clotting factors. By inhibiting this enzyme, Dicoumarol leads to the depletion of vitamin K and the subsequent inhibition of clotting factor synthesis.
Biochemical and Physiological Effects:
4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid has several biochemical and physiological effects. It inhibits the synthesis of clotting factors, leading to an anticoagulant effect. This effect has been used clinically to prevent thrombosis and embolism. Dicoumarol has also been found to have anti-tumor and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid in lab experiments is that it is a potent inhibitor of vitamin K epoxide reductase. This makes it a useful tool for studying the coagulation pathway. However, one limitation of using Dicoumarol is that it can have off-target effects. It has been found to inhibit other enzymes besides vitamin K epoxide reductase, which can complicate data interpretation.

Future Directions

For research on 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid include studying its anti-tumor and anti-inflammatory properties in more detail. Additionally, there is potential for developing new anticoagulant drugs based on the mechanism of action of Dicoumarol. Finally, further research is needed to better understand the off-target effects of this compound and how they can be minimized.

Synthesis Methods

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid is synthesized from coumarin by the reaction with acetic anhydride and anhydrous aluminum chloride. The reaction takes place at a temperature range of 0-5°C. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid has several applications in scientific research. It is used as an inhibitor of vitamin K epoxide reductase, which is an enzyme involved in the coagulation pathway. This inhibition leads to the depletion of vitamin K, which is necessary for the synthesis of clotting factors. Dicoumarol has also been found to have anti-tumor and anti-inflammatory properties.

properties

IUPAC Name

4-oxo-6-propan-2-ylchromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(14)6-12(17-11)13(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSZIVLSVUSYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721664
Record name 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid

CAS RN

14718-37-7
Record name 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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